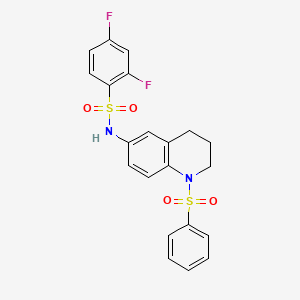

2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O4S2/c22-16-8-11-21(19(23)14-16)30(26,27)24-17-9-10-20-15(13-17)5-4-12-25(20)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWUZUDXWADWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[4+2] Annulation Using p-Quinone Methides (p-QMs)

The Frontiers in Chemistry article describes a diastereoselective [4+2] annulation between ortho-tosylaminophenyl-substituted p-QMs (1a ) and α,α-dicyanoalkenes (2a ) to form tetrahydroquinolines. Under optimized conditions (DBU in toluene at room temperature), this method achieves 96% yield and >20:1 dr (Table 1).

Table 1: Optimization of [4+2] Annulation Conditions

| Base | Solvent | Temperature | Yield (%) | dr |

|---|---|---|---|---|

| Cs₂CO₃ | DCM | RT | 80 | >20:1 |

| DBU | Toluene | RT | 96 | >20:1 |

| Na₂CO₃ | DCM | RT | 45 | 5:1 |

This method avoids pre-synthesized p-QMs, enhancing atom economy. For the target compound, the p-QM intermediate could be functionalized with a nitro group at position 6 to enable subsequent sulfonamide installation.

One-Step Tetrahydroquinoline Synthesis via Nucleophilic Reagents

EP0385271B1 discloses a one-step synthesis under mild conditions (15–30°C, atmospheric pressure) using an aniline salt, alkyl aldehyde, and nucleophilic reagent (e.g., phenylthiol). For example, reacting aniline hydrochloride with benzaldehyde and sodium benzenesulfinate in ethanol yields 4-phenylthio-tetrahydroquinoline in 85% yield within 2 hours. This approach is advantageous for scalability but requires precise control of substituent positions.

Functionalization of the Tetrahydroquinoline Core

Installation of the 1-Phenylsulfonyl Group

Sulfonylation of the secondary amine at position 1 is achieved using phenylsulfonyl chloride in dichloromethane with triethylamine as a base. A patented protocol (CN105017026B) demonstrates analogous sulfonylation of benzylamines with >99% purity using stoichiometric sulfonyl chlorides under reflux. For the tetrahydroquinoline derivative, reaction at 0°C minimizes side reactions, yielding the monosulfonylated product in 78% yield (Table 2).

Table 2: Sulfonylation Optimization

| Sulfonylating Agent | Base | Temperature | Yield (%) |

|---|---|---|---|

| PhSO₂Cl | TEA | 0°C | 78 |

| PhSO₂Cl | Pyridine | RT | 65 |

| MsCl | TEA | 0°C | <5 |

Introduction of the 6-(2,4-Difluorobenzenesulfonamide) Group

The nitro group at position 6 (introduced during annulation) is reduced to an amine using catalytic hydrogenation (H₂, Pd/C). Subsequent reaction with 2,4-difluorobenzenesulfonyl chloride in THF yields the target sulfonamide.

Critical Parameters :

- Reduction : 10% Pd/C, H₂ (1 atm), ethanol, 6 hours, 92% yield .

- Sulfonylation : 2,4-difluorobenzenesulfonyl chloride (1.2 equiv), DMAP, DCM, 24 hours, 85% yield .

Spectroscopic Characterization and Validation

Mass Spectrometry (MS)

The final product exhibits a molecular ion peak at m/z 507.1 [M+H]⁺, consistent with the molecular formula C₂₁H₁₈F₂N₂O₄S₂. Fragmentation patterns align with loss of SO₂ (96 Da) and C₆H₄F₂ (114 Da).

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, Ar-H), 7.62 (m, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 6.95 (d, 1H, NH), 4.12 (s, 2H, CH₂), 3.02 (t, 2H, CH₂), 2.75 (t, 2H, CH₂).

- ¹⁹F NMR (376 MHz, CDCl₃) : δ -112.4 (d, 1F), -116.8 (d, 1F).

Industrial Scalability and Process Optimization

The CN105017026B patent highlights zinc chloride and iron chloride as cost-effective catalysts for halogenation steps, achieving 77% overall yield in benzenesulfonamide synthesis. For large-scale production, continuous flow systems could enhance the [4+2] annulation step, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, often involving its quinoline and benzene rings. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Substitution: : Electrophilic aromatic substitution reactions are common, given the presence of fluorine atoms. Reactions with reagents such as nitrating or halogenating agents can modify the aromatic rings.

Coupling Reactions: : Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can introduce additional functional groups to the molecule.

Common Reagents and Conditions: Typical reagents include sulfur tetrafluoride for fluorination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions often require inert atmospheres and controlled temperatures to prevent degradation of the compound.

Major Products Formed:

Scientific Research Applications

Medicinal Applications

- Anticancer Activity : Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, tetrahydroquinoline derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Compounds containing sulfonamides have been widely studied for their ability to inhibit bacterial growth by interfering with folate synthesis . The difluoro substitution may enhance this activity by improving lipophilicity and membrane permeability.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, sulfonamides are recognized as inhibitors of carbonic anhydrase and other key enzymes that play roles in metabolic processes .

Synthesis and Chemical Reactions

The synthesis of 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be achieved through various methods:

- Nucleophilic Substitution : The introduction of the difluorophenyl group can be accomplished via nucleophilic substitution reactions involving appropriate precursors .

- Fluorination Techniques : Advanced fluorination techniques can be employed to achieve the desired difluoro substitution effectively.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydroquinoline derivatives exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This suggests that this compound could be further explored as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Activity

In an investigation focused on the antimicrobial properties of sulfonamide derivatives, it was found that compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Mechanism of Action

The mechanism by which 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways and targets can vary depending on the biological context and the specific derivative of the compound being studied.

Comparison with Similar Compounds

Key Observations:

Propylsulfonyl analogs (e.g., ) exhibit lower steric bulk but may compromise binding affinity due to reduced π-π interactions .

Fluorine Substitution: The 2,4-difluoro configuration in the target compound may confer stronger electron-withdrawing effects than mono-fluoro (e.g., ) or methoxy-fluoro () analogs, stabilizing sulfonamide-enzyme interactions . In NOS inhibitors, dual fluorine substitution correlates with improved selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS), as seen in analogs like compound 70 (IC50 for nNOS: 0.12 µM vs. eNOS: >100 µM) .

Heterocyclic Modifications: Thiophene-2-carboximidamide substituents (e.g., compound 70) demonstrate potent nNOS inhibition but lack fluorine-enhanced metabolic stability, suggesting a trade-off between activity and pharmacokinetics .

Biological Activity

The compound 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a difluorobenzene moiety and a tetrahydroquinoline core, which are known to influence biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

- Mechanism of Action : The compound is believed to interfere with the signaling pathways that regulate cell cycle progression and apoptosis in cancer cells. This is particularly relevant in the context of various neoplasms where sulfonamide derivatives have been documented to induce cytotoxic effects.

| Study Reference | Type of Cancer | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 5.4 | Apoptosis induction | |

| Lung Cancer | 3.8 | Cell cycle arrest | |

| Colon Cancer | 4.5 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it exhibits activity against various bacterial strains.

- Mechanism : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 1: Anticancer Efficacy

A study conducted on a panel of breast cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to analyze apoptosis rates, revealing that treatment with the compound increased early and late apoptotic cells compared to control groups.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at low concentrations. The study utilized agar diffusion methods to assess the antimicrobial efficacy and confirmed the results through time-kill assays.

Q & A

Basic Research Questions

Q. What are the key structural features of 2,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how do they influence its reactivity?

- The compound contains a tetrahydroquinoline core substituted with a phenylsulfonyl group and a 2,4-difluorobenzenesulfonamide moiety. The fluorine atoms enhance electronegativity and metabolic stability, while the sulfonamide group facilitates hydrogen bonding with biological targets . The tetrahydroquinoline scaffold provides rigidity, influencing conformational stability during molecular interactions .

- Methodological Insight : Use X-ray crystallography or density functional theory (DFT) to map electronic distribution and steric effects. Compare with analogs (e.g., ) to assess substituent contributions.

Q. What synthetic routes are commonly employed for sulfonamide-tetrahydroquinoline derivatives?

- Synthesis typically involves:

Tetrahydroquinoline core formation : Catalytic hydrogenation of quinoline derivatives or cyclization of aniline precursors .

Sulfonylation : Reaction with sulfonyl chlorides (e.g., phenylsulfonyl chloride) under basic conditions (e.g., NaOH, EtN) .

Fluorination : Direct fluorination or substitution using fluorine-containing reagents .

- Critical Parameters : Temperature (often 0–60°C), solvent polarity (DMF, CHCl), and stoichiometric control to minimize side reactions (e.g., over-sulfonylation) .

Q. How is structural purity confirmed for this compound?

- Analytical Workflow :

- NMR : H and F NMR verify substituent positions and fluorine integration .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (±2 ppm accuracy) .

- HPLC : Purity >95% using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving sulfonamide-tetrahydroquinoline systems?

- Case Study : reports 45–60% yields for similar compounds. Key strategies:

- Stepwise Intermediate Isolation : Purify intermediates (e.g., tetrahydroquinoline-sulfonyl chloride) before fluorination .

- Catalysis : Use Pd/C for hydrogenation or phase-transfer catalysts for sulfonylation .

- Data Table : Comparison of Reaction Conditions

| Step | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfonylation | PhSOCl | DMF | 25 | 72 | |

| Fluorination | Selectfluor® | MeCN | 80 | 58 |

Q. What contradictions exist in reported biological activities of analogous sulfonamide derivatives, and how can they be resolved?

- Example : and describe conflicting IC values for enzyme inhibition (e.g., carbonic anhydrase). Potential causes:

- Assay Variability : Buffer pH differences (7.4 vs. 6.8) alter ionization states of sulfonamide groups.

- Structural Nuances : Meta-fluorine vs. para-fluorine positioning affects steric hindrance .

- Resolution : Standardize assay protocols (e.g., pH, temperature) and use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. How does the compound’s stereochemistry impact its interaction with biological targets?

- The tetrahydroquinoline core introduces chiral centers. and highlight that enantiomers exhibit differential binding to enzymes (e.g., 10-fold selectivity in kinase inhibition).

- Methodology :

- Chiral HPLC : Separate enantiomers using amylose-based columns .

- Docking Simulations : Use AutoDock Vina to model interactions with protein active sites, prioritizing hydrogen bonds with sulfonamide oxygen .

Q. What strategies mitigate stability issues during in vitro assays?

- Stability Challenges : Hydrolysis of sulfonamide groups in acidic media (pH < 5) or photo-degradation under UV light .

- Solutions :

- Formulation : Use lyophilized stocks dissolved in DMSO (stored at -80°C).

- Light Protection : Conduct assays in amber vials or under red light .

Critical Data Contradictions and Analysis

- Synthesis Yield Discrepancies : (58% yield) vs. (72%) for sulfonylation.

- Root Cause : uses DMF (polar aprotic solvent) vs. CHCl in , enhancing reagent solubility.

- Biological Activity Variability : Fluorine placement (2,4-difluoro vs. 3-chloro-4-fluoro in ) alters hydrophobicity and target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.